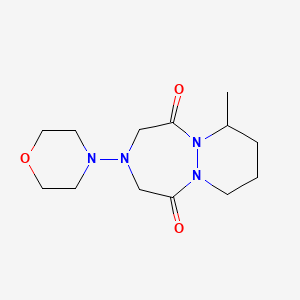
trans-1,3-Dimethylindan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1,3-Dimethylindan: is an organic compound with the molecular formula C11H14 It is a derivative of indan, characterized by the presence of two methyl groups at the 1 and 3 positions of the indan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,3-Dimethylindan typically involves the bromination of 1,1-dimethylindene followed by dehydrobromination. The process begins with the addition of elemental bromine to 1,1-dimethylindene in a solvent such as carbon tetrachloride, resulting in a mixture of cis and trans-2,3-dibromo-1,1-dimethylindane. The trans isomer is then selectively formed using the tribromide anion as the brominating agent. Subsequent elimination of hydrogen bromide yields this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: trans-1,3-Dimethylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., Br2, Cl2), while nitration and sulfonation require nitric acid (HNO3) and sulfuric acid (H2SO4), respectively.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: trans-1,3-Dimethylindan is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound and its derivatives can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of trans-1,3-Dimethylindan involves its interaction with various molecular targets and pathways, depending on the specific reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form ketones or carboxylic acids. The exact molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
1,1-Dimethylindene: A precursor in the synthesis of trans-1,3-Dimethylindan.
2,3-Dibromo-1,1-dimethylindane: An intermediate in the synthesis of this compound.
2,2-Dimethylindan-1-one-3-thione: A related compound with different functional groups and properties.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and serve as a building block in organic synthesis highlights its importance in scientific research and industrial applications.
Propiedades
Número CAS |
40324-83-2 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9-/m1/s1 |
Clave InChI |
IIJUYSSJMAITHJ-RKDXNWHRSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](C2=CC=CC=C12)C |
SMILES canónico |
CC1CC(C2=CC=CC=C12)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


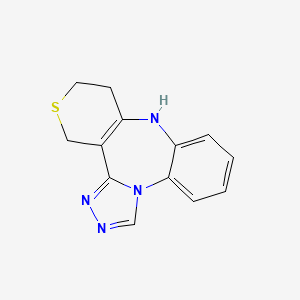
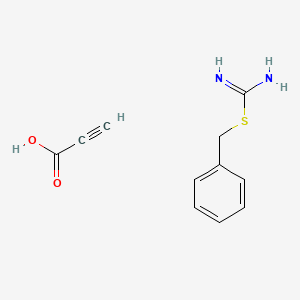
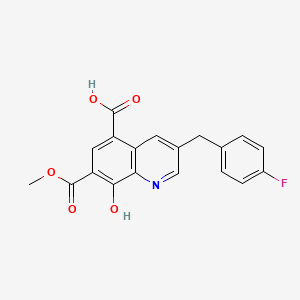
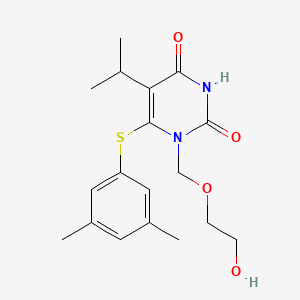



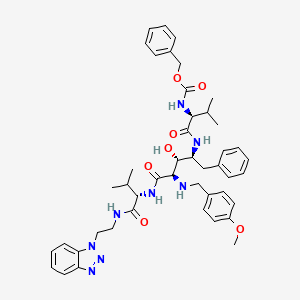
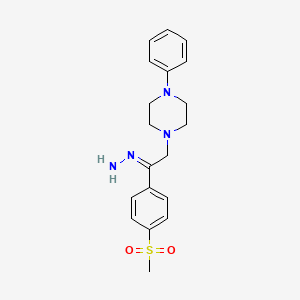
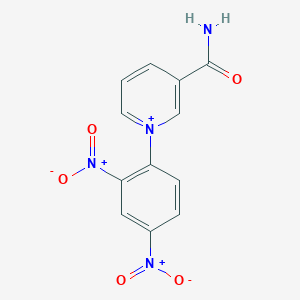
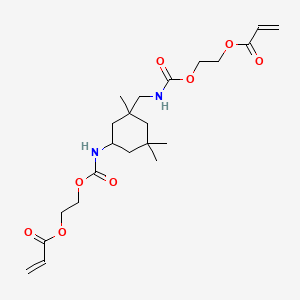
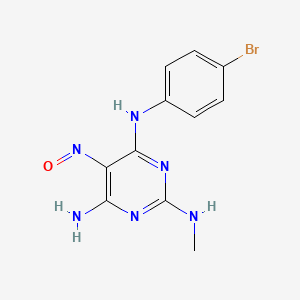
![Naphtho[2,1-f][1]benzothiole-7,11-dione](/img/structure/B12788816.png)
